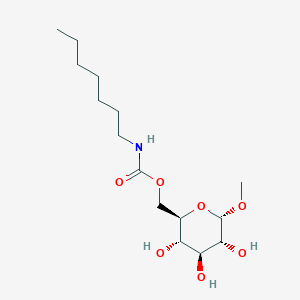
Hecameg
Overview
Description
Mechanism of Action
Target of Action
Hecameg is primarily used as a non-ionic detergent for the solubilization of membrane-bound proteins in their native state . It is particularly useful in the extraction, purification, and stabilization of proteins, including recombinant or natural proteins .
Mode of Action
This compound interacts with its targets, the membrane-bound proteins, by breaking biological membranes without denaturing the proteins, enzymes, or antigens . This is due to its non-ionic nature, which allows it to preserve proteins and dissociate aggregated proteins .
Biochemical Pathways
This compound affects the biochemical pathways involved in protein extraction and purification. It has been used for the extraction of proteins from various sources, such as Chromaffin granules of mammalian cells, the photosystem II core complex, and Heparan Sulfate ProteoGlycan . It has also been found to give high yields of active lectinic factor (involved in yeast flocculation) when used with EDTA .
Pharmacokinetics
This compound is soluble in water (>100mg/ml at +4°C), which aids in its bioavailability . Its critical micellar concentration is 19.5mM, allowing for easy removal by dialysis . This property is crucial in the context of its use as a detergent in biochemical applications.
Result of Action
The action of this compound results in the successful extraction and purification of proteins without denaturation . It has been shown to be effective for reconstitution procedures in which detergents must be removed by dialysis .
Biochemical Analysis
Biochemical Properties
Hecameg plays a significant role in biochemical reactions, particularly in protein extraction and purification . It interacts with various enzymes, proteins, and other biomolecules without interfering with their biological activity . For instance, it has been used for the extraction of proteins from Chromaffin granules of mammalian cells, photosystem II core complex, and Heparan Sulfate ProteoGlycan .
Cellular Effects
This compound influences cell function by aiding in the extraction and purification of proteins from cells . It helps in breaking biological membranes without denaturing proteins, enzymes, or antigens
Molecular Mechanism
The molecular mechanism of this compound primarily involves its interaction with proteins and enzymes. It preserves proteins, dissociates aggregated proteins, and helps in breaking biological membranes without denaturing proteins, enzymes, or antigens
Temporal Effects in Laboratory Settings
This compound is known for its stability and consistency in laboratory settings . It has a high solubility in water, making it easy to use in various experimental setups
Metabolic Pathways
It is known to interact with various enzymes and proteins during the extraction and purification processes , but the exact enzymes or cofactors it interacts with, and its effects on metabolic flux or metabolite levels, are not clearly understood.
Transport and Distribution
This compound is soluble in water , which facilitates its transport and distribution within cells and tissues. Detailed information on how this compound is transported within cells, the specific transporters or binding proteins it interacts with, and its effects on localization or accumulation, is not currently available.
Preparation Methods
Hecameg is synthesized from methyl-α-D-glucopyranoside through a simple and cost-effective procedure. The synthesis involves the reaction of methyl-α-D-glucopyranoside with heptyl isocyanate under controlled conditions to form the desired product . The reaction is typically carried out in an organic solvent such as dichloromethane, and the product is purified through crystallization or chromatography .
Chemical Reactions Analysis
Hecameg primarily undergoes substitution reactions due to the presence of the heptylcarbamoyl group. It is stable under a wide range of conditions and does not readily undergo oxidation or reduction. Common reagents used in its reactions include organic solvents and mild acids or bases for purification . The major products formed from these reactions are typically derivatives of the original compound, with modifications to the heptylcarbamoyl group or the glucose moiety .
Scientific Research Applications
Hecameg is extensively used in scientific research for the extraction, purification, and stabilization of proteins, including recombinant and natural proteins . It is particularly effective in solubilizing membrane proteins, making it a valuable tool in membrane biochemistry research . Additionally, this compound is used in chromatography, electrophoresis, and enzyme-linked immunosorbent assay (ELISA) analysis . It also plays a role in the extraction of other biomolecules such as DNA and RNA from complex samples .
Comparison with Similar Compounds
Hecameg is often compared to other non-ionic detergents such as octyl-β-D-glucopyranoside, MEGA-9, n-octanoylsucrose, and octyl-β-D-maltopyranoside . It is unique in its ability to produce well-diffracting crystals of protein complexes, such as the Cytochrome bc1 complex, due to its superior stability . Additionally, this compound’s high solubility in water and mild nature make it a preferred choice for many biochemical applications .
Properties
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl N-heptylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO7/c1-3-4-5-6-7-8-16-15(20)22-9-10-11(17)12(18)13(19)14(21-2)23-10/h10-14,17-19H,3-9H2,1-2H3,(H,16,20)/t10-,11-,12+,13-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPIVOYOQXKNYHA-RGDJUOJXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCNC(=O)OCC1C(C(C(C(O1)OC)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCNC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00151107 | |
| Record name | 6-O-(N-Heptylcarbamoyl)methylglucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00151107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115457-83-5 | |
| Record name | 6-O-(N-Heptylcarbamoyl)-methyl-α-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115457-83-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-O-(N-Heptylcarbamoyl)methylglucoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115457835 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-O-(N-Heptylcarbamoyl)methylglucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00151107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 6-O-(N-heptylcarbamoyl)-alpha-D-glucopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL-.ALPHA.-D-GLUCOPYRANOSIDE 6-(HEPTYLCARBAMATE) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72L66T594H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(1R,2S)-2-Fluorocyclohexyl] thiocyanate](/img/structure/B58474.png)

![4,9-Dihydro-1H-imidazo[4,5-g]quinazolin-8-amine](/img/structure/B58476.png)
![1-Propanol,3-[[1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl]amino]-](/img/structure/B58477.png)





![Lutetium, [mu-[ethanedioato(2-)-O,O''':O',O'']]bis[ethanedioato(2-)-O,O']di-, hydrate (9CI)](/img/structure/B58494.png)


